molecular formula C10H9NO B1595679 2-Methyl-4-phenyloxazole CAS No. 20662-90-2

2-Methyl-4-phenyloxazole

Cat. No. B1595679
CAS RN: 20662-90-2
M. Wt: 159.18 g/mol
InChI Key: FGTSBVMVXJRFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-phenyloxazole is a chemical compound with the molecular formula C10H9NO . It has an average mass of 159.185 Da and a monoisotopic mass of 159.068420 Da .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-phenyloxazole consists of a five-membered oxazole ring attached to a phenyl group and a methyl group . The oxazole ring contains one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-4-phenyloxazole were not found in the available resources, oxazole derivatives have been studied for their diverse biological activities .


Physical And Chemical Properties Analysis

2-Methyl-4-phenyloxazole has a density of 1.1±0.1 g/cm3, a boiling point of 265.5±9.0 °C at 760 mmHg, and a flash point of 104.6±14.6 °C . It has a molar refractivity of 46.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 147.0±3.0 cm3 .

Scientific Research Applications

Pharmaceutical Chemistry

2-Methyl-4-phenyloxazole is a significant compound in pharmaceutical chemistry due to its presence in various biologically active molecules. It’s a common structural motif in drugs that exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The oxazole ring, in particular, is associated with the ability to bind to specific biological targets, enhancing the therapeutic efficacy of the drugs.

Organic Synthesis

In organic synthesis, 2-Methyl-4-phenyloxazole serves as a key intermediate for constructing more complex molecules. Its versatility allows for the development of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have been employed for the synthesis of oxazole derivatives, offering advantages such as high stability, easy surface modification, and simple separation from the reaction mixture using an external magnet .

Agricultural Chemistry

In the field of agricultural chemistry, oxazole derivatives, including 2-Methyl-4-phenyloxazole, are explored for their fungicidal properties. They have been tested against various plant pathogens, showing promise in protecting crops from fungal infections and improving agricultural yield .

Future Directions

While specific future directions for 2-Methyl-4-phenyloxazole were not found in the available resources, research into oxazole derivatives continues to be a significant area of interest in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-4-phenyloxazole are currently unknown. This compound is a heterocyclic organic compound, and oxazole derivatives have been found to exhibit a broad spectrum of biological activities . .

Mode of Action

Oxazole derivatives, in general, have been found to interact with various biological targets, leading to a range of biological effects . The specific interactions of 2-Methyl-4-phenyloxazole with its targets, and the resulting changes, are subjects for future research.

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of biological pathways, depending on their specific structures and targets

Pharmacokinetics

Pharmacokinetics is the process of absorption, distribution, metabolism, and elimination (ADME) of drugs . Some drugs undergo zero-order kinetics, first-order kinetics, and mixed-order kinetics . The specific ADME properties of 2-Methyl-4-phenyloxazole, and their impact on its bioavailability, are yet to be determined.

Result of Action

Given the broad range of biological activities exhibited by oxazole derivatives , it is likely that 2-Methyl-4-phenyloxazole could have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, metal ions have been found to reduce the adsorption of certain compounds in soil, potentially affecting their bioavailability . .

properties

IUPAC Name

2-methyl-4-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTSBVMVXJRFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066641
Record name Oxazole, 2-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenyloxazole

CAS RN

20662-90-2
Record name 2-Methyl-4-phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20662-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole, 2-methyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 2-methyl-4-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxazole, 2-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-phenyloxazole
Reactant of Route 2
2-Methyl-4-phenyloxazole
Reactant of Route 3
Reactant of Route 3
2-Methyl-4-phenyloxazole
Reactant of Route 4
2-Methyl-4-phenyloxazole
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-phenyloxazole
Reactant of Route 6
2-Methyl-4-phenyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.